molecular formula C9H16Cl2N6O4 B13943167 1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) CAS No. 60784-42-1

1,1'-Propylenebis(3-(2-chloroethyl)-3-nitrosourea)

Cat. No.: B13943167
CAS No.: 60784-42-1
M. Wt: 343.16 g/mol
InChI Key: IFPSYKRLXGQFMH-UHFFFAOYSA-N
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Description

1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of nitrosourea groups, which are known for their alkylating properties. This compound has been studied for its potential use in medicinal chemistry, particularly in the development of chemotherapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) typically involves the reaction of 1,1’-propylenebis(3-(2-chloroethyl)urea) with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) undergoes several types of chemical reactions, including:

    Oxidation: The nitrosourea groups can be oxidized to form various oxidation products.

    Reduction: Reduction of the nitrosourea groups can lead to the formation of amines.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines.

Scientific Research Applications

1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) has several scientific research applications, including:

    Biology: Studied for its potential effects on biological systems, particularly its alkylating properties.

    Medicine: Investigated as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cell division.

    Industry: Used in the development of specialized materials and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) involves the alkylation of nucleophilic sites in biological molecules. The nitrosourea groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This results in the inhibition of cell division and can induce cell death, making it a potential candidate for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another nitrosourea compound with similar alkylating properties.

    1,1’-Ethylene-bis(3-(2-chloroethyl)-3-nitrosourea): Similar structure but with an ethylene linker instead of a propylene linker.

Uniqueness

1,1’-Propylenebis(3-(2-chloroethyl)-3-nitrosourea) is unique due to its specific structural configuration, which may influence its reactivity and biological activity. The propylene linker provides a different spatial arrangement compared to other similar compounds, potentially leading to distinct interactions with biological targets.

Properties

CAS No.

60784-42-1

Molecular Formula

C9H16Cl2N6O4

Molecular Weight

343.16 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[1-[[2-chloroethyl(nitroso)carbamoyl]amino]propan-2-yl]-1-nitrosourea

InChI

InChI=1S/C9H16Cl2N6O4/c1-7(13-9(19)17(15-21)5-3-11)6-12-8(18)16(14-20)4-2-10/h7H,2-6H2,1H3,(H,12,18)(H,13,19)

InChI Key

IFPSYKRLXGQFMH-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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